4,4-Difluoro-1,4'-bipiperidine

CAS No.: 686298-08-8

Cat. No.: VC3385344

Molecular Formula: C10H18F2N2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 686298-08-8 |

|---|---|

| Molecular Formula | C10H18F2N2 |

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | 4,4-difluoro-1-piperidin-4-ylpiperidine |

| Standard InChI | InChI=1S/C10H18F2N2/c11-10(12)3-7-14(8-4-10)9-1-5-13-6-2-9/h9,13H,1-8H2 |

| Standard InChI Key | SJPKYEQXKLCJBT-UHFFFAOYSA-N |

| SMILES | C1CNCCC1N2CCC(CC2)(F)F |

| Canonical SMILES | C1CNCCC1N2CCC(CC2)(F)F |

Introduction

| Property | Value |

|---|---|

| CAS Registry Number | 1364631-70-8 |

| Molecular Formula | C10H20Cl2F2N2 |

| Molecular Weight | 277.18 g/mol |

| IUPAC Name | 4,4-difluoro-1,4'-bipiperidine dihydrochloride |

| SMILES Notation | FC1(F)CCN(C2CCNCC2)CC1.Cl[H].Cl[H] |

| Commercial Purity | 95% |

Data compiled from commercial supplier information

Structural Characteristics and Properties

Molecular Architecture

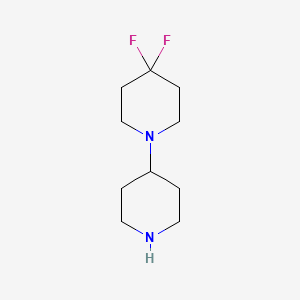

The core structure of 4,4-difluoro-1,4'-bipiperidine consists of two six-membered nitrogen-containing heterocycles (piperidines) connected to each other. One piperidine ring features two fluorine atoms attached to the same carbon atom at the 4-position, creating a distinctive structural motif that influences the compound's chemical behavior and reactivity .

In its dihydrochloride form, both nitrogen atoms are protonated, creating positively charged centers that form ionic bonds with chloride counterions. This protonation significantly alters the electronic distribution within the molecule and enhances water solubility compared to the free base form .

Electronic and Conformational Properties

The geminal difluoro substitution at the 4-position creates a highly electronegative center within the molecule. This electronic feature influences several properties:

These electronic and conformational effects can significantly impact how the molecule interacts with biological targets, potentially enhancing binding affinities or altering selectivity profiles compared to non-fluorinated analogues.

Applications in Chemical Research

Fragment-Based Drug Discovery Applications

With its relatively low molecular weight and distinctive structural features, 4,4-difluoro-1,4'-bipiperidine could serve as a valuable fragment for fragment-based drug discovery approaches. The fluorination pattern provides a specific three-dimensional arrangement of atoms that could engage in unique binding interactions with biological targets.

Chemical Probe Development

Fluorinated heterocycles are widely used as components of chemical probes for biological research. The distinctive electronic and conformational properties of 4,4-difluoro-1,4'-bipiperidine make it a potential building block for developing probes that can interrogate specific biological processes or target classes.

Structural Comparisons with Related Compounds

Bipiperidine Analogues

4,4-Difluoro-1,4'-bipiperidine can be compared with several structural analogues to understand the impact of its distinctive fluorination pattern:

| Compound | Structural Characteristics | Comparative Properties |

|---|---|---|

| 1,4'-Bipiperidine (non-fluorinated) | Two connected piperidine rings without fluorination | Base compound with different electronic distribution and likely lower metabolic stability |

| 4-Mono-fluoro-1,4'-bipiperidine | Single fluorine at 4-position | Introduces asymmetry at the fluorinated carbon; intermediate electronic effects |

| 4,4-Difluoro-1,4'-bipiperidine | Geminal difluoro substitution at 4-position | Enhanced metabolic stability; significant electronic effects; unique conformational properties |

| 4,4'-Difluoro-1,4'-bipiperidine | One fluorine on each ring | Symmetrical substitution pattern; distributed electronic effects |

Structure-Property Relationships

Influence of Fluorination on Molecular Properties

The geminal difluoro substitution pattern in 4,4-difluoro-1,4'-bipiperidine influences several key molecular properties:

-

Acidity/Basicity: The electron-withdrawing effect of fluorine likely reduces the basicity of the adjacent nitrogen atom compared to non-fluorinated bipiperidines

-

Lipophilicity: The C-F bonds typically enhance lipophilicity, potentially improving membrane permeability

-

Conformational Preferences: The fluorination pattern affects the conformational energy landscape of the piperidine ring

-

Metabolic Stability: The C-F bonds at the 4-position protect against metabolic oxidation at this site

Analytical Characterization

Chromatographic Behavior

The salt form of 4,4-difluoro-1,4'-bipiperidine would influence its chromatographic behavior:

-

As a dihydrochloride salt, the compound would be highly polar

-

Chromatographic analysis would typically require either:

-

Conversion to the free base form for normal-phase methods

-

Specialized reversed-phase conditions suitable for basic compounds

-

-

The fluorination pattern would provide distinctive retention characteristics compared to non-fluorinated analogues

Future Research Directions

Structure-Activity Relationship Studies

Future research on 4,4-difluoro-1,4'-bipiperidine could productively focus on comprehensive structure-activity relationship studies to:

-

Compare biological activity with non-fluorinated and differently fluorinated analogues

-

Identify optimal substitution patterns for specific biological targets

-

Develop structure-property relationships that guide the design of improved compounds

Expanded Applications

Several potential applications merit further investigation:

-

Incorporation into peptide mimetics or peptidomimetic drugs

-

Development of fluorinated ligands for metal coordination

-

Exploration as components of advanced materials where fluorination offers advantages

-

Utilization in positron emission tomography (PET) imaging through incorporation of 18F isotopes

Synthetic Methodology Development

Improved synthetic methods for preparing 4,4-difluoro-1,4'-bipiperidine and related compounds could focus on:

-

More efficient fluorination strategies

-

Stereoselective methods for preparing asymmetrically substituted analogues

-

Scalable processes suitable for larger-scale production

-

Environmentally friendly synthetic approaches that minimize waste and hazardous reagents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume